The compound was first reported in scientific literature in 2016, where it was identified through rational design and synthesis aimed at inhibiting key kinases associated with tumor growth and survival . BPR1K871 is classified under small molecule inhibitors, specifically targeting multiple kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
The synthesis of BPR1K871 has undergone several optimization routes to enhance yield and reduce impurities. The most notable methods include:
The final synthesis involves key steps such as chlorination using phosphorus oxychloride to minimize impurities, followed by the formation of the urea bond in a highly soluble salt form, facilitating easier product isolation.
BPR1K871 has a complex molecular structure characterized by its quinazoline core. The molecular formula is with a molecular weight of approximately 426.55 g/mol. The structure includes:
The structural details are crucial for understanding its mechanism of action and interactions with target proteins .
BPR1K871 undergoes various chemical reactions during its synthesis, including:
BPR1K871 functions primarily as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and Aurora Kinase A. Its mechanism involves:
In vitro studies have demonstrated significant efficacy against various cancer cell lines, with EC50 values around 5 nM for acute myeloid leukemia cells .
BPR1K871 exhibits several important physical and chemical properties:
These properties are critical for its development as a therapeutic agent .
BPR1K871 has shown promise in several scientific applications:
The compound's multi-targeted approach positions it as a potential candidate for combination therapies in oncology .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: